molecular formula C9H11NO3 B13035692 Methyl 2-cyclobutyloxazole-4-carboxylate

Methyl 2-cyclobutyloxazole-4-carboxylate

Cat. No.: B13035692
M. Wt: 181.19 g/mol
InChI Key: FUGNPECSLPTTQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyclobutyloxazole-4-carboxylate: is a heterocyclic compound that features an oxazole ring fused with a cyclobutyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclobutyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with an appropriate oxazole precursor in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like trifluoroacetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclobutyloxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 2-cyclobutyloxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyclobutyloxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed bioactivity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Methyl 2-cyclobutyloxazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which distinguish it from other similar compounds .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 2-cyclobutyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C9H11NO3/c1-12-9(11)7-5-13-8(10-7)6-3-2-4-6/h5-6H,2-4H2,1H3

InChI Key

FUGNPECSLPTTQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC(=N1)C2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.